Lavandulol

Description

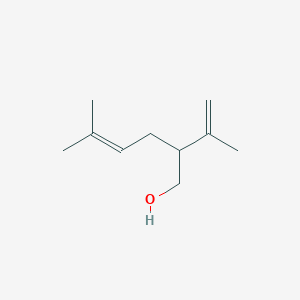

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXBFUKBZRMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866690 | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58461-27-1, 498-16-8 | |

| Record name | (±)-Lavandulol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58461-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenyl-5-methylhex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVANDULOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lavandulol from Lavandula Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulol, a naturally occurring monoterpene alcohol, is a constituent of the essential oil of various Lavandula species, most notably true lavender (Lavandula angustifolia). As an irregular monoterpene, its unique chemical structure and pleasant aroma have garnered interest in the fragrance and cosmetic industries. Furthermore, the chirality of this compound, with the (R)-enantiomer being the predominant natural form, presents opportunities for stereospecific applications in drug development and synthesis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of this compound from Lavandula species. Detailed experimental protocols for extraction and purification are provided, alongside quantitative data on this compound content in various lavender species and cultivars.

Introduction

This compound (5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol) is a monoterpene alcohol found in a variety of essential oils, particularly those derived from lavender.[1] It exists as two enantiomers: the (R)-enantiomer, which is the naturally occurring form and possesses a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a much weaker odor.[1][2] The distinct aroma and potential biological activities of this compound and its esters have made them valuable compounds in the perfume industry and as insect pheromones.[1]

This guide focuses on the scientific principles and practical techniques for the discovery and isolation of this compound from its natural sources within the Lavandula genus.

Biosynthesis of this compound

This compound is classified as an irregular monoterpene, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units. The biosynthesis of this compound is a fascinating deviation from the standard terpene synthesis pathways. It originates from the mevalonic acid (MVA) pathway, which provides the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key step in this compound biosynthesis is the non-head-to-tail condensation of two DMAPP molecules, a reaction catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). This process leads to the formation of lavandulyl diphosphate (LPP), the direct precursor to this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Quantitative Analysis of this compound in Lavandula Species

The concentration of this compound in lavender essential oil can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant used for extraction. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of essential oil components, including this compound.

Table 1: this compound Content in Various Lavandula Species and Cultivars

| Lavandula Species/Cultivar | Plant Part | Extraction Method | This compound Content (%) | Reference |

| Lavandula angustifolia (Bulgarian) | Flowers | Not Specified | 1.03 - 2.59 | [3] |

| Lavandula angustifolia (Ukrainian Cultivars) | Flowers | Not Specified | 1.30 - 3.14 | [4] |

| Lavandula x intermedia | Flowers | Not Specified | Fraction of % - 3% | [5] |

| Lavandula angustifolia | Aerial Parts | Hydrodistillation | Not specified, but present | [6] |

| Lavandula angustifolia | Flowers | Subcritical tetrafluoroethane extraction | 4.22 | [3] |

Table 2: Physicochemical Properties of this compound Enantiomers

| Property | (R)-(-)-Lavandulol | (S)-(+)-Lavandulol | Racemic this compound | Reference |

| CAS Number | 498-16-8 | 50373-53-0 | 58461-27-1 | [1] |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | [1] |

| Molar Mass | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - | Clear colorless liquid | [2][7] |

| Density | 0.877 - 0.883 g/mL @ 25°C | - | 0.878 g/mL @ 20°C | [2][7] |

| Boiling Point | 229 - 230 °C @ 760 mmHg | - | 229 - 230 °C @ 760 mmHg | [7][8] |

| Refractive Index | 1.467 - 1.473 @ 20°C | - | - | [7] |

| Odor Description | Weak floral, herbal, slightly lemon-like, fresh citrus fruity | Very weak odor | Weak floral, herbal | [1][2] |

Experimental Protocols

The isolation and purification of this compound from Lavandula species involve a multi-step process, beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Extraction of Lavender Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[9] This process utilizes steam to volatilize the aromatic compounds, which are then condensed and separated.

-

Harvesting: Harvest lavender flowers when they are in full bloom, preferably in the morning after the dew has evaporated to maximize oil content.[10]

-

Preparation of Plant Material: The harvested lavender flowers can be used fresh or partially dried. Lightly pack the plant material into the distillation still. Avoid packing too tightly to ensure even steam penetration.[11]

-

Steam Generation: Generate steam in a separate boiler or in the bottom of the still, ensuring the plant material is supported on a grid above the water level. The steam temperature is typically around 100°C (212°F).[10][12]

-

Distillation: Introduce the steam into the still. The hot steam will pass through the lavender flowers, causing the essential oil glands to rupture and release the volatile aromatic compounds. The distillation process can take from 30 minutes to several hours.[10][13]

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which is cooled with circulating water. This causes the vapors to condense back into a liquid state.[11][12]

-

Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel or a Florentine flask. Due to their different densities and immiscibility, the essential oil will form a layer on top of the hydrosol.

-

Collection: Carefully separate the essential oil layer from the hydrosol. The collected essential oil can then be stored in a dark, airtight container.

Purification of this compound

The crude essential oil obtained from steam distillation is a complex mixture of various compounds. To isolate this compound, further purification steps are necessary.

Fractional distillation separates compounds based on their different boiling points. Performing the distillation under vacuum allows for the separation to occur at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[14]

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks.

-

Charging the Still: Place the crude lavender essential oil into the distillation flask.

-

Applying Vacuum: Gradually apply a vacuum to the system, typically in the range of 10-50 mmHg.[14]

-

Heating: Gently heat the distillation flask. The more volatile components with lower boiling points will vaporize first and rise through the fractionating column.

-

Fraction Collection: As the vapor reaches the top of the column and enters the condenser, it will liquefy and be collected in a receiving flask. Monitor the temperature at the top of the column (the head temperature) and collect different fractions based on their boiling point ranges. This compound has a boiling point of approximately 229-230°C at atmospheric pressure, which will be significantly lower under vacuum.[8]

-

Analysis: Analyze the collected fractions using GC-MS to identify the fraction(s) with the highest concentration of this compound.

SFC is a powerful technique for the purification of chiral compounds. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages over traditional liquid chromatography, including faster separations and the use of environmentally benign solvents.[15]

-

System Preparation: Use a preparative SFC system equipped with a chiral stationary phase (CSP) column. Common CSPs for this purpose include those based on cellulose or amylose derivatives.[16]

-

Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a co-solvent, such as methanol or ethanol, to modify the polarity.

-

Sample Preparation: Dissolve the this compound-containing fraction from the fractional distillation in a suitable solvent.

-

Method Development: First, develop an analytical-scale SFC method to achieve baseline separation of the this compound enantiomers.

-

Preparative Separation: Scale up the analytical method to the preparative SFC system. Inject the sample onto the column and collect the fractions corresponding to the (R)- and (S)-lavandulol peaks as they elute.

-

Solvent Removal: The collected fractions are depressurized, causing the CO₂ to vaporize, leaving the purified this compound in the co-solvent, which can then be easily removed by evaporation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (+/-)-LAVANDULOL | 58461-27-1 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Evaluation of the Essential Oil of the New Ukrainian Lavandula angustifolia and Lavandula x intermedia Cultivars Grown on the Same Plots | MDPI [mdpi.com]

- 5. Lavandula × intermedia—A Bastard Lavender or a Plant of Many Values? Part I. Biology and Chemical Composition of Lavandin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]

- 8. This compound, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]

- 10. islandlavender.com [islandlavender.com]

- 11. How to Distill Lavender Essential Oils | B&B Family Farm [bbfamilyfarm.com]

- 12. jerseylavender.co.uk [jerseylavender.co.uk]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]

- 15. selvita.com [selvita.com]

- 16. waters.com [waters.com]

A Technical Guide to the Precursors and Intermediates in Lavandulol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways leading to lavandulol, a valuable monoterpene with applications in the fragrance, cosmetic, and pharmaceutical industries. The document details both biosynthetic and chemical synthesis routes, focusing on key precursors, intermediates, and the methodologies for their conversion. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Biosynthetic Routes to this compound

The biosynthesis of this compound, an irregular monoterpene, has been successfully engineered in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These approaches offer a sustainable alternative to traditional plant extraction and chemical synthesis. The core of this strategy lies in harnessing the microbial mevalonate (MVA) pathway to produce the necessary precursors, which are then channeled towards this compound production through the introduction of specific enzymes.

Precursors and Intermediates in Microbial this compound Synthesis

The biosynthesis of this compound originates from the central carbon metabolism of the microbial host, leading to the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. The key steps and intermediates are:

-

Acetyl-CoA: The starting precursor for the MVA pathway.

-

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These C5 isomers are the direct precursors for monoterpene synthesis. In the case of the irregular monoterpene this compound, two molecules of DMAPP are condensed.

-

Lavandulyl Diphosphate (LPP): This is the key intermediate and the direct precursor to this compound. It is formed through a head-to-middle condensation of two DMAPP molecules.

-

This compound: The final product, formed by the dephosphorylation of LPP.

Key Enzymes in the Biosynthetic Pathway

-

Mevalonate (MVA) Pathway Enzymes: A series of enzymes that convert acetyl-CoA to IPP and DMAPP. Overexpression of these enzymes is a common strategy to increase the precursor supply.

-

Isopentenyl Diphosphate Isomerase (IDI): Interconverts IPP and DMAPP.

-

Lavandulyl Diphosphate Synthase (LPPS): A crucial enzyme that catalyzes the condensation of two DMAPP molecules to form LPP.

-

Pyrophosphatase (e.g., RdgB in E. coli): An enzyme that removes the diphosphate group from LPP to yield this compound.[1][2]

Quantitative Data from Engineered Microorganisms

The production of this compound and its acetate ester has been demonstrated in both E. coli and S. cerevisiae, with varying titers achieved through different metabolic engineering strategies.

| Microorganism | Engineering Strategy | Product | Titer (mg/L) | Reference |

| Escherichia coli | Overexpression of MVA pathway, LPPS, and RdgB phosphatase | This compound | 24.9 | [1][2] |

| Escherichia coli | Introduction of LiAAT4 acyltransferase | Lavandulyl acetate | 42.4 | [1][2] |

| Saccharomyces cerevisiae | Overexpression of MVA pathway and engineered LPPS | This compound | 136.68 (flask) | |

| Saccharomyces cerevisiae | Fed-batch fermentation | This compound | 308.92 (bioreactor) |

Experimental Protocols for Biosynthesis

-

Inoculation: A single colony of the engineered E. coli strain is inoculated into LB medium containing the appropriate antibiotics and incubated overnight at 37°C with shaking.

-

Growth: The overnight culture is then used to inoculate a larger volume of production medium (e.g., M9 medium supplemented with glucose and yeast extract) to an initial OD600 of 0.1. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Induction: Gene expression is induced by the addition of an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM.

-

Fermentation: The induced culture is incubated at a lower temperature (e.g., 30°C) for 48-72 hours with shaking. An organic overlay (e.g., dodecane) is often added to the culture to capture the volatile this compound.

-

Extraction: The organic overlay is collected from the culture broth. The remaining broth can be extracted with a solvent such as ethyl acetate.

-

Analysis: The extracted samples are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. A standard curve of authentic this compound is used for accurate quantification.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound from acetyl-CoA.

Chemical Synthesis Routes to this compound

Several chemical strategies have been developed for the synthesis of this compound, often employing classic organic reactions to construct the characteristic carbon skeleton. These methods provide routes to specific enantiomers of this compound, which can be important for certain applications.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of this compound. This reaction involves the rearrangement of an allylic alcohol to a γ,δ-unsaturated ester.

-

Allylic Alcohol: A suitable allylic alcohol serves as the key precursor. The structure of this alcohol determines the final stereochemistry of the this compound product.

-

Orthoester (e.g., triethyl orthoacetate): This reagent reacts with the allylic alcohol to form a ketene acetal intermediate.

-

Ketene Acetal: A transient intermediate that undergoes a[3][3]-sigmatropic rearrangement.

-

γ,δ-Unsaturated Ester: The product of the rearrangement, which is then reduced to this compound.

-

Reaction Setup: The allylic alcohol is dissolved in a high-boiling point solvent such as xylene.

-

Reagent Addition: Triethyl orthoacetate and a catalytic amount of a weak acid (e.g., propionic acid) are added to the solution.

-

Heating: The reaction mixture is heated to reflux (typically 130-140°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography.

-

Reduction: The purified γ,δ-unsaturated ester is dissolved in an appropriate solvent (e.g., diethyl ether) and reduced to the corresponding alcohol (this compound) using a reducing agent such as lithium aluminum hydride (LiAlH4).

-

Purification: The final product, this compound, is purified by column chromatography.

Photocatalytic Hydrogenolysis

A stereoselective synthesis of (S)-(+)-lavandulol has been achieved through the photocatalytic hydrogenolysis of an allylic alcohol derived from (R)-(-)-carvone.

-

(R)-(-)-Carvone: A readily available chiral starting material.

-

Allylic Alcohol Intermediate: Carvone is converted to an allylic alcohol through a series of reactions.

-

Palladium(II)-loaded Titanium Oxide (Pd/TiO2): A heterogeneous photocatalyst.

-

Catalyst Preparation: Pd/TiO2 is prepared by impregnating titanium oxide with a palladium salt followed by calcination.

-

Reaction Setup: The allylic alcohol derived from carvone is dissolved in a suitable solvent (e.g., isopropanol) in a photoreactor. The Pd/TiO2 catalyst is suspended in the solution.

-

Irradiation: The reaction mixture is irradiated with a light source (e.g., a high-pressure mercury lamp) at room temperature under an inert atmosphere.

-

Monitoring: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated, and the resulting this compound is purified by column chromatography.

Quantitative Data for Chemical Synthesis

| Synthesis Method | Key Precursor | Product | Yield (%) | Stereoselectivity | Reference |

| Johnson-Claisen Rearrangement | Allylic Alcohol | (±)-Lavandulol | Not specified | Not specified | |

| Photocatalytic Hydrogenolysis | (R)-(-)-Carvone | (S)-(+)-Lavandulol | 78 | 98% ee |

Chemical Synthesis Pathway Diagram

References

The Enzymatic Formation of Lavandulol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of lavandulol and its derivatives. It covers the core biosynthetic pathways, key enzymes, quantitative production data, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in the fields of biotechnology, synthetic biology, and drug development.

Introduction

This compound is an irregular monoterpene alcohol, a key constituent of lavender essential oil, prized for its characteristic fragrance in the cosmetics, perfumery, and food industries.[1][2][3][4] Beyond its aromatic properties, this compound and its derivatives, such as lavandulyl acetate, are also investigated for their potential therapeutic applications. Traditional production methods, including plant extraction and chemical synthesis, face limitations such as low yields, environmental concerns, and reliance on petrochemicals.[1][2][3] Consequently, enzymatic and microbial biosynthesis presents a promising, sustainable alternative for the production of these valuable compounds.[1][2][3][5] This guide details the enzymatic pathways and methodologies for the production of this compound and its derivatives.

Biosynthetic Pathway of this compound and its Acetate Ester

The enzymatic formation of this compound is an offshoot of the isoprenoid biosynthetic pathway, diverging from the typical head-to-tail condensation of regular monoterpenes. The core of its biosynthesis involves a unique head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis are:

-

DMAPP Synthesis: In engineered microbial systems, the precursor DMAPP is typically supplied through the mevalonate (MVA) pathway.[5]

-

Formation of Lavandulyl Diphosphate (LPP): The pivotal step is the head-to-middle condensation of two DMAPP molecules, catalyzed by lavandulyl diphosphate synthase (LPPS) , to form lavandulyl diphosphate (LPP).[6][7]

-

Dephosphorylation to this compound: LPP is then dephosphorylated to yield this compound. This can be achieved through the action of a pyrophosphatase. For instance, the E. coli enzyme RdgB has been identified as an efficient LPP phosphatase.[1][2][3]

-

Esterification to Lavandulyl Acetate: this compound can be further converted to its acetate derivative, lavandulyl acetate, through esterification catalyzed by an alcohol acyltransferase (AAT) , utilizing acetyl-CoA as the acyl donor.[1][2][3] The enzyme LiAAT4 from Lavandula x intermedia has been successfully used for this purpose.[1][2]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the microbial biosynthesis of this compound and lavandulyl acetate from the central metabolite, acetyl-CoA, via the MVA pathway.

Caption: Microbial biosynthesis of this compound and lavandulyl acetate.

Quantitative Data on Enzymatic Formation

The following tables summarize the key quantitative data from studies on the microbial production of this compound and the kinetic properties of the involved enzymes.

Production Titers in Engineered Microorganisms

| Product | Host Organism | Production Titer | Reference |

| This compound | Escherichia coli | 24.9 mg/L | [1][2][3][4] |

| Lavandulyl Acetate | Escherichia coli | 42.4 mg/L | [1][2][3][4] |

| This compound | Saccharomyces cerevisiae | up to 308.92 mg/L | [5] |

Kinetic Parameters of Key Enzymes

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| LiLPPS | Lavandula x intermedia | DMAPP | 208 ± 12 | 0.1 | [6][7] |

| LiAAT-3 | Lavandula x intermedia | This compound | 1046 | 0.092 | [8] |

| LiAAT-4 | Lavandula x intermedia | This compound | 354 | 0.105 | [8] |

| LiAAT-3 | Lavandula x intermedia | Geraniol | 1310 | 0.081 | [8] |

| LiAAT-4 | Lavandula x intermedia | Geraniol | 279 | 0.052 | [8] |

| LiAAT-3 | Lavandula x intermedia | Nerol | 870 | 0.015 | [8] |

| LiAAT-4 | Lavandula x intermedia | Nerol | 113 | 0.016 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic formation of this compound and its derivatives.

Microbial Strain and Plasmid Construction

A modular, multi-plasmid system in E. coli is often employed for the de novo biosynthesis of this compound and its derivatives.[1][2]

Experimental Workflow for Strain Engineering:

Caption: Workflow for engineering E. coli for this compound and lavandulyl acetate production.

Protocol:

-

Host Strain: A suitable E. coli strain, such as MG1655(DE3), is used as the host.

-

Plasmid Construction:

-

pMVA: This plasmid contains the genes for the mevalonate (MVA) pathway to ensure a sufficient supply of the precursor DMAPP.[3]

-

pLava: This plasmid carries the genes for Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS) and a pyrophosphatase, such as E. coli RdgB.

-

pLiAAT4: For the production of lavandulyl acetate, a third plasmid containing the gene for a lavender-derived alcohol acyltransferase, LiAAT4, is introduced.[1][2]

-

-

Transformation: The plasmids are sequentially transformed into the E. coli host strain using standard electroporation protocols.[2][3]

Fermentation and Production

Materials:

-

LB medium (for initial culture)

-

M2 production medium (10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, 4 g/L (NH4)2HPO4, pH 7.0)[3]

-

Appropriate antibiotics (e.g., spectinomycin, carbenicillin, kanamycin)

-

Inducers (e.g., IPTG, 3OC6-HSL, cumic acid)

-

Hexadecane (for in situ extraction)

Protocol:

-

Inoculation: A single colony of the engineered E. coli strain is inoculated into LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

-

Production Culture: The overnight culture is used to inoculate the M2 production medium.

-

Induction: The culture is grown to an appropriate optical density (e.g., OD600 of 0.6-0.8) before adding inducers to trigger the expression of the biosynthetic pathway genes.

-

In Situ Extraction: An overlay of a non-polar solvent like hexadecane is added to the culture to capture the volatile this compound and its derivatives, preventing their evaporation and potential toxicity to the cells.[3]

-

Incubation: The production culture is incubated for a defined period (e.g., 48-72 hours) at a suitable temperature (e.g., 30°C) with shaking.

Product Analysis by GC-MS

Protocol:

-

Sample Preparation: A sample of the hexadecane layer from the fermentation is collected. An internal standard may be added for quantification. The sample is then typically diluted with a solvent like ethyl acetate.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

-

Temperature Program: A temperature gradient is applied to the oven to separate the compounds. For example, an initial temperature of 50°C, held for a few minutes, followed by a ramp up to 300°C.

-

Mass Spectrometry: The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.

-

-

Identification and Quantification: this compound and lavandulyl acetate are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by integrating the peak areas and comparing them to a calibration curve of the standard.

Conclusion

The enzymatic formation of this compound and its derivatives through microbial biosynthesis offers a scalable and sustainable alternative to traditional production methods. The identification and characterization of key enzymes such as LiLPPS, RdgB, and LiAAT4 have paved the way for the rational design and engineering of microbial cell factories.[1][6] While promising production titers have been achieved in both E. coli and S. cerevisiae, further optimization of pathways, host strains, and fermentation processes holds the potential for industrially viable production of these high-value fragrance and potential therapeutic compounds. This guide provides a foundational understanding and practical methodologies for researchers and professionals to advance the field of enzymatic synthesis of irregular monoterpenes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Biosynthesis of irregular monoterpene this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Lavandulol in Plant Defense and Signaling: A Technical Whitepaper

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the current scientific understanding of lavandulol, an irregular monoterpenoid, and its role in plant defense mechanisms and associated signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the multifaceted functions of this natural compound. While research specifically isolating the effects of this compound is emerging, this paper synthesizes current knowledge, drawing from studies on lavender essential oil, of which this compound is a constituent, to infer its potential roles and mechanisms of action.

Introduction: this compound in the Context of Plant Chemical Defense

Plants produce a vast arsenal of secondary metabolites to defend against herbivores and pathogens. Among these are terpenoids, a diverse class of organic compounds. This compound, an isomer of the more common monoterpene alcohol linalool, is a characteristic component of the essential oil of lavender (Lavandula species). While present in smaller quantities compared to linalool and linalyl acetate, its contribution to the overall defensive properties of the plant is an area of active investigation.[1][2] Plant-produced volatile organic compounds can act as deterrents to herbivores, attract natural enemies of pests, and exhibit antimicrobial properties.[3] This guide will explore the available evidence for this compound's involvement in these processes.

Quantitative Data on Defense-Related Activities

Quantitative data on the direct effects of purified this compound on plant defense is limited. However, studies on lavender essential oil and related compounds provide valuable insights. The following tables summarize relevant quantitative findings.

Table 1: Antifungal and Insecticidal Activity of Lavender Essential Oil (Containing this compound)

| Organism | Bioassay | Concentration | Effect | Reference |

| Fusarium solani | In vitro growth inhibition | 1.5% (v/v) | 97.6% growth inhibition | [4] |

| Fusarium solani | In vitro growth inhibition | 1.6% (v/v) | Complete inhibition | [4][5] |

| Monilinia fructicola | In vitro growth inhibition | 800 µL/L | Complete inhibition | [4] |

| Monacha obstructa (land snail) | Feeding Deterrence Index (FDI) | 0.75 - 2.5 µL/L air | 86.2% - 97.1% | [3] |

| Rhyzopertha dominica | Feeding Deterrence Index (FDI) | - | Increase in FDI with increasing concentration | [6] |

Table 2: Induction of Defense-Related Gene Expression in Sorghum by Lavender Essential Oil

| Gene | Treatment | Time Point | Fold Change (vs. Control) | Reference |

| SbWRKY1 | Lavender EO | 3 dpe | ~18 | [4] |

| SbWRKY1 | F. solani + Lavender EO | 3 dpe | 43 | [4] |

| JERF3 | Lavender EO | 3 dpe | ~15 | [4] |

| JERF3 | F. solani + Lavender EO | 3 dpe | ~30 | [4] |

Table 3: Effect of Elicitors on Secondary Metabolite Production in Lavandula Species

| Elicitor | Plant Species | Compound | Concentration | Effect | Reference |

| Methyl Jasmonate (MeJA) | Lavandula angustifolia | Monoterpenoids | 8 mM | 0.46-fold increase | [7] |

| Methyl Jasmonate (MeJA) | Lavandula angustifolia | Sesquiterpenoids | 8 mM | 0.74-fold increase | [7] |

| Methyl Jasmonate (MeJA) | Lavandula angustifolia cell cultures | Secondary Metabolites | - | Significant enhancement | [8][9] |

| Salicylic Acid (SA) | Lavandula angustifolia | Total Phenolic Compounds | 1 mM (foliar spray) | Significant increase | [10][11] |

| Salicylic Acid (SA) | Lavandula x intermedia | Linalyl Acetate | 0.5, 1.0, 2.0 µM | Increase | [12] |

| Copper Oxide Nanoparticles | Lavandula stoechas | This compound | - | 21.68% increase | [13] |

Signaling Pathways in this compound-Mediated Defense

The biosynthesis and accumulation of defense compounds in plants are tightly regulated by complex signaling networks. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these responses. While direct evidence for this compound as a trigger for these pathways is yet to be established, studies on lavender essential oil and the effects of elicitors on lavender plants provide a framework for its potential involvement.

The Jasmonic Acid (JA) Pathway

The JA signaling pathway is primarily activated in response to wounding and herbivory. Treatment of Lavandula angustifolia with methyl jasmonate (MeJA), a derivative of JA, has been shown to increase the emission of volatile terpenoids, including monoterpenoids and sesquiterpenoids.[7] This treatment also leads to an upregulation of genes involved in terpene biosynthesis, such as 3-carene synthase.[7] Furthermore, a JA-responsive transcription factor, LaMYC7, has been identified in lavender, which positively regulates the biosynthesis of linalool and caryophyllene, thereby enhancing resistance to the pathogen Pseudomonas syringae.[14] This suggests that herbivore or pathogen attack likely triggers the JA pathway, leading to the production of a blend of defensive terpenoids, which may include this compound.

Caption: Putative Jasmonic Acid (JA) signaling pathway leading to terpenoid-based defense.

The Salicylic Acid (SA) Pathway

The SA signaling pathway is typically associated with defense against biotrophic pathogens. Foliar application of salicylic acid on Lavandula angustifolia has been shown to significantly increase the content of total phenolic compounds, which are known for their antimicrobial and antioxidant properties.[10][11] Furthermore, treatment of lavandin (Lavandula x intermedia) with SA led to an increase in the amount of linalyl acetate, a major component of the essential oil.[12] Studies on sorghum have demonstrated that lavender essential oil can induce the expression of SbWRKY1, a transcription factor potentially involved in the SA-signaling pathway.[4][15] This suggests a possible crosstalk between the perception of lavender volatiles and the activation of SA-mediated defense responses.

Caption: Generalized Salicylic Acid (SA) signaling pathway in plant defense.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are crucial signaling modules that transduce extracellular stimuli into intracellular responses, playing a pivotal role in plant immunity.[16][17][18] They are involved in both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[17][19] MAPK cascades can be activated by various elicitors and are involved in the biosynthesis of defense hormones and the activation of defense genes. While there is no direct evidence linking this compound to MAPK activation, the inhibition of MAPK signaling pathways was observed in macrophage cells treated with lavender cell extracts, suggesting a potential interaction of lavender secondary metabolites with these cascades.[8][9] Further research is needed to elucidate if this compound can directly modulate MAPK signaling in plants to enhance defense responses.

Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) cascade in plant immunity.

Experimental Protocols

Plant Material and this compound Application

-

Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-characterized genetic background and rapid life cycle. Nicotiana benthamiana can be used for transient gene expression assays. For ecologically relevant studies, Lavandula angustifolia seedlings would be the preferred choice.

-

This compound Application: A stock solution of purified this compound (commercially available) can be prepared in a suitable solvent (e.g., ethanol or DMSO). For foliar application, the stock solution should be diluted in water containing a surfactant (e.g., 0.01% Tween-20) to ensure even spreading on the leaf surface. Soil drenching is another method for systemic application. Control plants should be treated with the solvent solution lacking this compound.

Herbivore Feeding Bioassay

-

Insect Species: A generalist herbivore such as Spodoptera littoralis (cotton leafworm) or a specialist herbivore of Lamiaceae can be used.

-

No-Choice Assay: Individual leaves from this compound-treated and control plants are placed in separate petri dishes with a single larva. The leaf area consumed after a specific period (e.g., 24 or 48 hours) is measured using image analysis software.

-

Choice Assay: Leaf discs from this compound-treated and control plants are placed in the same petri dish, and the feeding preference of the larvae is recorded.

Caption: Workflow for a herbivore feeding bioassay.

Pathogen Infection Assay

-

Pathogen: A suitable pathogen for Arabidopsis is the bacterium Pseudomonas syringae pv. tomato DC3000 or the fungus Botrytis cinerea.

-

Inoculation: Plants are treated with this compound or a control solution prior to or concurrently with pathogen inoculation. For P. syringae, a bacterial suspension is infiltrated into the leaves. For B. cinerea, a spore suspension is drop-inoculated onto the leaves.

-

Disease Symptom Quantification: Disease progression is monitored by measuring lesion size or by quantifying bacterial growth within the leaf tissue at different time points post-inoculation.

Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Leaf tissue is harvested from this compound-treated and control plants at various time points. Total RNA is extracted and reverse-transcribed into cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of key defense-related genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway, and specific terpene synthase genes) are quantified using qRT-PCR.

Future Directions and Conclusion

The current body of research strongly suggests that this compound, as a component of lavender essential oil, likely plays a role in plant defense against herbivores and pathogens. However, to fully elucidate its specific functions and the underlying signaling pathways, further research using purified this compound is imperative. Future studies should focus on:

-

Quantitative proteomics and transcriptomics to identify the full suite of genes and proteins regulated by this compound treatment.

-

Biochemical assays to determine if this compound can directly inhibit the growth of various plant pathogens.

-

Electrophysiological studies to investigate the effect of this compound on the olfactory receptors of insect herbivores.

-

Genetic studies using plant mutants deficient in JA and SA signaling to confirm the involvement of these pathways in this compound-mediated defense.

References

- 1. Lavandula Species, Their Bioactive Phytochemicals, and Their Biosynthetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Essential oil from Lavandula angustifolia elicits expression of three SbWRKY transcription factors and defense-related genes against sorghum damping-off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential oil from Lavandula angustifolia elicits expression of three SbWRKY transcription factors and defense-related genes against sorghum damping-off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous application of methyl jasmonate affects the emissions of volatile compounds in lavender (Lavandula angustifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl jasmonate elicitation enhances photoprotective and anti-inflammatory properties in Lavandula angustifolia cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lavender's secret: genetic regulator boosts plant health and fragrance output | EurekAlert! [eurekalert.org]

- 15. researchgate.net [researchgate.net]

- 16. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Lavandulol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lavandulol, a naturally occurring monoterpene alcohol found in lavender oil and other essential oils, is a compound of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its pleasant floral, herbal aroma, coupled with potential therapeutic properties, necessitates a thorough understanding of its chemical structure and purity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.10 | t | 1H | H-5 |

| ~4.88 | s | 1H | H-10a |

| ~4.74 | s | 1H | H-10b |

| ~3.58 | d | 2H | H-1 |

| ~2.30 | m | 1H | H-2 |

| ~2.08 | m | 2H | H-4 |

| ~1.71 | s | 3H | H-9 |

| ~1.69 | s | 3H | H-8 |

| ~1.62 | s | 3H | H-7 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~145.2 | C-3 |

| ~132.0 | C-6 |

| ~122.8 | C-5 |

| ~113.1 | C-10 |

| ~65.5 | C-1 |

| ~50.1 | C-2 |

| ~27.2 | C-4 |

| ~25.7 | C-8 |

| ~20.9 | C-9 |

| ~17.7 | C-7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a liquid film, displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3330 | Broad, Strong | O-H | Stretching |

| ~2915 | Strong | C-H | Stretching (sp³) |

| ~1645 | Medium | C=C | Stretching |

| ~1440 | Medium | C-H | Bending (CH₂) |

| ~1375 | Medium | C-H | Bending (CH₃) |

| ~1040 | Strong | C-O | Stretching |

| ~890 | Strong | =C-H | Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), electron ionization (EI) is a common method.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - CH₃]⁺ |

| 121 | Moderate | [M - CH₃ - H₂O]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal.[2] For transmission IR, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000 to 400 cm⁻¹.[2] A background spectrum of the clean ATR crystal or empty salt plates should be collected and automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or hexane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation from other components.

-

Instrumentation : Employ a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source.

-

Ionization : Use a standard electron energy of 70 eV for ionization.

-

Mass Analysis : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Comparison with a reference mass spectrum from a database can aid in identification.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a sample suspected to be this compound is outlined below.

References

Beyond Lavender: A Technical Guide to the Natural Occurrence of Lavandulol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of lavandulol, with a specific focus on its occurrence beyond its primary source, lavender (Lavandula species). While this compound and its esters are characteristic and significant components of lavender oil, its presence in other plant species is notably limited, making the search for alternative natural sources a complex endeavor. This document summarizes the current scientific knowledge on the distribution of this compound, presents quantitative data where available, and outlines experimental protocols for its identification and quantification.

Introduction to this compound

This compound is a naturally occurring acyclic monoterpene alcohol. It is a colorless liquid with a characteristic mild, floral, and herbaceous aroma, reminiscent of lavender. Its chemical structure features a unique cyclobutane ring, which distinguishes it from more common monoterpenols like geraniol and linalool. The primary isomeric form found in nature is (R)-(-)-lavandulol. Due to its pleasant fragrance, this compound and its acetate ester are valued in the perfume and cosmetics industries. Furthermore, like many terpenes, this compound is of interest to researchers for its potential biological activities.

Primary Natural Source: The Lavandula Genus

The most significant and commercially viable natural source of this compound is the essential oil of various lavender species. The concentration of this compound and its esters can vary considerably depending on the species, cultivar, geographical origin, and distillation process.

Quantitative Data in Lavandula Species

The table below summarizes the typical concentration of this compound and lavandulyl acetate in the essential oils of different Lavandula species.

| Species | Compound | Concentration Range (% of essential oil) |

| Lavandula angustifolia (True Lavender) | This compound | 0.5 - 2.0% |

| Lavandulyl acetate | 2.0 - 10.0% | |

| Lavandula intermedia (Lavandin) | This compound | 0.3 - 1.5% |

| Lavandulyl acetate | 1.0 - 5.0% | |

| Lavandula stoechas | This compound | Trace - 0.5% |

| Lavandulyl acetate | Not typically a major component | |

| Lavandula latifolia (Spike Lavender) | This compound | Trace amounts |

| Lavandulyl acetate | Not typically a major component |

Note: These values are indicative and can vary significantly based on numerous factors.

Documented Natural Sources Beyond Lavender

Despite extensive research into plant essential oils, this compound has been identified in only a few other species, and typically in very low concentrations. The presence of this compound outside the Lavandula genus is rare, and these sources are not commercially viable for its extraction.

Quantitative Data in Other Plant Species

The following table presents documented occurrences of this compound in plants other than lavender.

| Plant Species | Family | Plant Part | This compound Concentration (% of essential oil) |

| Artemisia monosperma | Asteraceae | Aerial parts | ~0.1% |

| Tanacetum parthenium (Feverfew) | Asteraceae | Leaves | Trace amounts |

| Achillea millefolium (Yarrow) | Asteraceae | Flowers | Trace amounts |

Note: "Trace amounts" indicates that the compound was detected but at concentrations too low for precise quantification, often below 0.1%.

The limited distribution of this compound suggests a highly specific biosynthetic pathway that may have evolved uniquely or is rarely expressed in the plant kingdom.

Biosynthesis of this compound

The biosynthesis of this compound in Lavandula is believed to proceed through the mevalonate (MVA) pathway, which is common for the formation of monoterpenes in the cytoplasm and mitochondria. The key steps involve the formation of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The proposed biosynthetic pathway leading to this compound is depicted below. It is hypothesized to involve a non-canonical cyclization of geranyl pyrophosphate (GPP).

Caption: Proposed biosynthetic pathway of this compound via the MVA pathway.

Experimental Protocols

For researchers interested in identifying and quantifying this compound in plant matrices, a general workflow is outlined below. This protocol can be adapted for various plant tissues.

General Experimental Workflow for this compound Identification

The following diagram illustrates a standard workflow for the extraction, identification, and quantification of this compound from a plant sample.

A Technical Guide to the Biosynthesis of Irregular Monoterpenes in Saccharomyces cerevisiae

Executive Summary

Saccharomyces cerevisiae has emerged as a powerful and versatile chassis for the heterologous production of high-value natural products, including terpenoids. While significant progress has been made in producing regular monoterpenes, the biosynthesis of irregular monoterpenes—characterized by their non-head-to-tail linkage of isoprene units—presents unique challenges and opportunities. This technical guide provides an in-depth overview of the metabolic engineering strategies and experimental protocols for producing irregular monoterpenes, such as lavandulol and chrysanthemol, in yeast. We detail the core biosynthetic pathways, targeted genetic modifications to enhance precursor supply, and quantitative outcomes from recent studies. This document serves as a comprehensive resource, complete with detailed experimental methodologies and pathway visualizations, for researchers aiming to harness yeast cell factories for the sustainable production of these valuable compounds.

Introduction to Irregular Monoterpenes

Terpenoids are the largest class of natural products, synthesized from five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3] The vast majority of monoterpenes (C10) are formed by a "head-to-tail" condensation of one molecule of DMAPP and one molecule of IPP. Irregular monoterpenes deviate from this rule, featuring unique carbon skeletons formed through alternative, non-head-to-tail condensations of two DMAPP units.[4][5]

Prominent examples include:

-

This compound: A primary constituent of lavender oil, valued in the fragrance and cosmetics industries.[6]

-

Chrysanthemol & Pyrethrins: Derived from chrysanthemyl diphosphate, these compounds are potent natural insecticides.[4][7][8]

The complexity of chemical synthesis and the low abundance in natural plant sources make microbial biosynthesis an attractive alternative. S. cerevisiae is an ideal host due to its GRAS (Generally Regarded as Safe) status, robust nature, and the well-characterized native mevalonate (MVA) pathway, which provides the essential IPP and DMAPP precursors.[1][9][10]

Core Metabolic Pathways

The Native Mevalonate (MVA) Pathway in S. cerevisiae

The foundation for all isoprenoid production in yeast is the mevalonate (MVA) pathway. This pathway converts the central metabolite Acetyl-CoA into IPP and DMAPP.[1][11] Enhancing the metabolic flux through this pathway is the primary strategy for increasing the yield of any target terpenoid. The key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR).[1][9][12]

Biosynthesis of Irregular Monoterpene Precursors

Unlike regular monoterpenes that use geranyl diphosphate (GPP), irregular monoterpenes are synthesized from unique C10 precursors formed from two molecules of DMAPP. This critical step requires the heterologous expression of specialized non-head-to-tail terpene synthases.

-

Lavandulyl Diphosphate Synthase (LPPS): Catalyzes the formation of lavandulyl diphosphate (LPP), the precursor to this compound.[6][13]

-

Chrysanthemyl Diphosphate Synthase (CDS/CPPase): Catalyzes the cyclopropanation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP), the precursor for chrysanthemic acid and pyrethrins.[4][5][7][8]

Metabolic Engineering Strategies for this compound Production

The first successful heterologous biosynthesis of this compound in S. cerevisiae provides a clear blueprint for engineering yeast to produce irregular monoterpenes.[6][13] The core strategy involves systematically optimizing the host metabolism to increase the precursor (DMAPP) pool and efficiently channel it towards the target product.

Engineering Workflow and Quantitative Improvements

The following workflow illustrates the stepwise genetic modifications that led to a significant increase in this compound production, from initial detection to a final titer of 308.92 mg/L in fed-batch fermentation.[6][13]

Data Presentation: this compound Production Titers

The success of each engineering step was quantified by measuring the resulting this compound titer. The data clearly demonstrates the cumulative benefit of the applied strategies.

| Engineering Strategy | Key Genetic Modification(s) | This compound Titer (mg/L) in Flask | Reference |

| Initial Strain | Heterologous expression of LiLPPS | Low (not specified) | [6] |

| Increase DMAPP Supply | Overexpression of IDI1, tHMG1, ERG12, ERG8 | Increased | [6] |

| Reduce Carbon Loss | Deletion of MLS1, CIT2 | Further Increased | [6] |

| Reduce FPP Competition | Promoter replacement for ERG20 | Further Increased | [6] |

| Enzyme Modification | Engineering of LiLPPS | 136.68 | [6] |

| Fed-batch Fermentation | Final engineered strain | 308.92 | [6][13] |

Experimental Protocols

This section provides generalized yet detailed protocols based on standard methodologies employed in yeast metabolic engineering for terpenoid production.

Plasmid Construction and Yeast Strain Engineering

Objective: To construct expression cassettes for heterologous genes (e.g., LiLPPS) and MVA pathway genes (tHMG1, IDI1, etc.) and integrate them into the S. cerevisiae genome or maintain them on plasmids.

Methodology:

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of target genes (e.g., lavandulyl diphosphate synthase from Lavandula x intermedia) with codon optimization for S. cerevisiae.

-

Vector Assembly: Clone the synthesized genes into yeast expression vectors (e.g., pRS42k, pESC series) under the control of strong constitutive promoters (e.g., PTEF1, PGPD). Use standard restriction enzyme cloning or Gibson assembly methods. For genomic integration, use vectors containing homologous arms targeting specific loci (e.g., delta sites).

-

Yeast Transformation:

-

Prepare competent S. cerevisiae cells (e.g., CEN.PK2-1C) using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

-

Inoculate a single colony into 5 mL of YPD medium and grow overnight at 30°C.

-

Use the overnight culture to inoculate 50 mL of YPD to an OD600 of ~0.2. Grow to an OD600 of 0.8-1.0.

-

Harvest cells by centrifugation, wash with sterile water, and then with a 100 mM LiAc solution.

-

Resuspend the cell pellet in a transformation mix containing plasmid DNA (~500 ng), single-stranded carrier DNA (e.g., salmon sperm DNA), PEG 3350, and 100 mM LiAc.

-

Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

-

Plate the transformation mixture onto selective synthetic complete (SC) dropout media (e.g., SC-Ura for a URA3 marker). Incubate at 30°C for 2-3 days until colonies appear.

-

-

Gene Deletion/Promoter Replacement: Use CRISPR/Cas9-based methods for efficient genomic modification. Co-transform the yeast strain with a Cas9-expressing plasmid and a guide RNA (gRNA) plasmid targeting the gene of interest (e.g., MLS1, ERG20 promoter). Provide a repair template via PCR product or plasmid to facilitate homologous recombination for the desired deletion or insertion.

Yeast Cultivation and Fermentation

Objective: To cultivate the engineered yeast strains for the production of irregular monoterpenes.

Methodology:

-

Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of selective SC medium. Grow overnight at 30°C with shaking at 250 rpm.

-

Flask Cultivation for Production:

-

Inoculate 50 mL of production medium (e.g., YPD or defined minimal medium with 2% glucose) in a 250 mL baffled flask to a starting OD600 of ~0.1.

-

Add a 10% (v/v) organic solvent overlay (e.g., dodecane) to the culture to capture the volatile monoterpene product and reduce product toxicity.

-

Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

-

-

Fed-Batch Fermentation (for scaled-up production):

-

Perform fermentation in a 5 L bioreactor with an initial working volume of 3 L.

-

Use a defined fermentation medium containing essential salts, trace metals, and vitamins.

-

Maintain the temperature at 30°C, pH at 5.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.

-

After the initial batch phase (when glucose is depleted), initiate a fed-batch phase by continuously feeding a concentrated glucose and nitrogen solution to maintain a low glucose concentration and support sustained growth and production.

-

Extraction and Quantification of Monoterpenes

Objective: To extract the produced irregular monoterpenes and quantify their concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

After cultivation, collect the organic overlay (dodecane layer) from the flask or bioreactor. If necessary, centrifuge the culture to fully separate the phases.

-

Add an internal standard (e.g., α-pinene or another suitable hydrocarbon) to the collected organic phase to a known final concentration.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

-

Injection: Inject 1 µL of the organic sample into the GC inlet in splitless mode.

-

GC Oven Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Hold at 250°C for 5 min.

-

-

MS Detection: Operate the mass spectrometer in full scan mode over a mass range of m/z 40-400. Use electron ionization (EI) at 70 eV.

-

-

Quantification:

-

Identify the product peak (e.g., this compound) based on its retention time and mass spectrum by comparing it to an authentic chemical standard.

-

Generate a standard curve by running known concentrations of the pure compound.

-

Calculate the concentration of the product in the sample by comparing its peak area relative to the internal standard against the standard curve.

-

Conclusion and Future Perspectives

The successful engineering of Saccharomyces cerevisiae for the production of this compound at titers exceeding 300 mg/L demonstrates the immense potential of this microbial platform for synthesizing irregular monoterpenes.[6] The key strategies—enhancing the MVA pathway flux, reducing competing pathways, and expressing specialized synthases—provide a robust framework applicable to other valuable irregular monoterpenes.

Future work will likely focus on:

-

Discovery of Novel Synthases: Identifying and characterizing new irregular monoterpene synthases from nature to expand the portfolio of producible molecules.

-

Compartmentalization: Targeting biosynthetic pathways to specific organelles like the mitochondria to isolate them from competing cytosolic pathways and potentially increase precursor availability.[14]

-

Dynamic Regulation: Implementing biosensors and dynamic regulatory circuits to balance metabolic flux between cell growth and product formation, thereby improving overall process efficiency.[15][16]

-

Host Strain Optimization: Developing superior yeast chassis strains with enhanced tolerance to metabolic stress and higher intrinsic flux towards isoprenoid precursors.

By leveraging advanced synthetic biology tools and systematic metabolic engineering, S. cerevisiae will continue to be a central player in the sustainable and economically viable production of rare and valuable natural compounds for the pharmaceutical, fragrance, and agricultural industries.

References

- 1. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 2. Metabolic engineering and synthetic biology for isoprenoid production in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. EC 2.5.1.67 - chrysanthemyl diphosphate synthase. [ebi.ac.uk]

- 6. Biosynthesis of irregular monoterpene this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Orthogonal monoterpenoid biosynthesis in yeast constructed on an isomeric substrate - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Lavandulyl Diphosphate Synthase (LPPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl diphosphate synthase (LPPS) is a key enzyme in the biosynthesis of irregular monoterpenes, catalyzing the unique head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules to form lavandulyl diphosphate (LPP). LPP is the precursor to commercially significant fragrance compounds such as lavandulol and lavandulyl acetate. Understanding the biochemical and structural properties of LPPS is crucial for its potential application in metabolic engineering and the development of novel therapeutics. This guide provides an in-depth overview of the characterization of LPPS, with a focus on the enzyme from Lavandula x intermedia (LiLPPS). It includes detailed experimental protocols for enzyme expression, purification, activity assays, and product analysis, as well as a summary of its kinetic properties and structural features.

Introduction

Terpenoids are a large and diverse class of natural products with a wide range of biological activities and commercial applications. Their biosynthesis is initiated by terpene synthases, which catalyze the formation of various terpene skeletons from acyclic isoprenoid diphosphates. While the majority of monoterpenes are formed through a head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), a smaller but significant group of "irregular" monoterpenes are synthesized via alternative cyclization reactions.[1]

Lavandulyl diphosphate synthase (LPPS; EC 2.5.1.69) is a prenyltransferase that catalyzes the formation of lavandulyl diphosphate (LPP), the precursor to irregular monoterpenes like this compound.[2][3] This enzyme facilitates a "head-to-middle" condensation of two DMAPP molecules.[2][4] The characterization of LPPS, particularly from lavender (Lavandula species), has provided valuable insights into the biosynthesis of these unique compounds.[1]

This technical guide outlines the key methodologies for the characterization of LPPS, providing researchers with a comprehensive resource for studying this intriguing enzyme.

Biochemical Properties of Lavandula x intermedia LPPS (LiLPPS)

The LPPS from Lavandula x intermedia has been expressed recombinantly and characterized, revealing its kinetic parameters and substrate specificity.

Quantitative Data

The kinetic parameters of LiLPPS have been determined, indicating a cooperative binding mechanism.

| Parameter | Value | Reference |

| Km (DMAPP) | 208 ± 12 µM | [1] |

| kcat | 0.1 s-1 | [1] |